molecular formula C11H14O B8308923 5-Hydroxy-6,7-dimethylindan

5-Hydroxy-6,7-dimethylindan

Cat. No.: B8308923
M. Wt: 162.23 g/mol
InChI Key: VEUVGGVBYMCUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-6,7-dimethylindan is a synthetic indane derivative of interest in organic chemistry and materials science research. Indane-based structures serve as key intermediates and building blocks in the development of pharmaceuticals, fragrances, and advanced organic materials. Researchers utilize this compound to study structure-activity relationships, synthetic methodology, and as a precursor for more complex molecular architectures. As a high-purity standard, it is suitable for analytical applications, including chromatography and spectrometry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Please contact us for specific MSDS, and analytical data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

6,7-dimethyl-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C11H14O/c1-7-8(2)11(12)6-9-4-3-5-10(7)9/h6,12H,3-5H2,1-2H3

InChI Key

VEUVGGVBYMCUKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC2=CC(=C1C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Hydroxy 6,7 Dimethylindan and Its Chemical Congeners

Strategic Approaches to Indan (B1671822) Core Construction

The synthesis of the indan skeleton, a bicyclic structure consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, is a foundational step in accessing compounds like 5-Hydroxy-6,7-dimethylindan. Various advanced organic chemistry strategies have been developed to construct this core with high efficiency and control over substitution patterns.

Ring-Closing Reactions and Intramolecular Cyclizations

Ring-closing reactions are a powerful class of reactions in organic chemistry that form cyclic structures from acyclic precursors. wikipedia.org Among these, Ring-Closing Metathesis (RCM) has emerged as a versatile tool for the formation of carbon-carbon bonds, including those in the five-membered ring of the indan system. medwinpublishers.com This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to cyclize a diene precursor. nih.gov For the synthesis of an indan core, a precursor bearing two alkenyl chains at appropriate positions on a benzene ring can be subjected to RCM to form the cyclopentene ring, which can then be hydrogenated to yield the saturated indan structure. researchgate.net

Intramolecular cyclizations, more broadly, encompass a range of reactions where a new ring is formed within a single molecule. These methods are entropically favored and are central to the synthesis of complex cyclic systems. divyarasayan.org Besides metathesis, intramolecular Friedel-Crafts reactions (discussed in 2.1.3) and various radical or transition-metal-mediated cyclizations can be employed to construct the indan framework. nih.gov

Table 1: Examples of Ring-Closing Metathesis for Indan-Related Structures

Precursor Catalyst (mol%) Solvent Time (h) Product Yield (%) Reference
1,2-diallylbenzene Grubbs' II (5) CH₂Cl₂ 24 2,3-dihydro-1H-indene 92 researchgate.net

This interactive table summarizes reaction conditions for forming indan-like structures via RCM. Data is illustrative of the general methodology.

Palladium-Catalyzed Cyclizations and Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful methods for forming C-C and C-heteroatom bonds. mdpi.com For indan synthesis, intramolecular palladium-catalyzed reactions are particularly effective. The Heck reaction, for instance, can be used to cyclize an ortho-alkenyl aryl halide. In this process, a palladium(0) catalyst facilitates the coupling of the aryl halide with the alkene, forming the five-membered ring of the indan system. nih.gov

Palladium-catalyzed C-H activation has also emerged as a sophisticated strategy. This approach allows for the direct coupling of a C-H bond with another functional group, bypassing the need for pre-functionalized starting materials like halides. researchgate.net For example, an appropriately substituted phenylpropane derivative can undergo intramolecular C-H activation to forge the indan ring. These reactions often exhibit high regioselectivity and functional group tolerance. divyarasayan.org The choice of ligands on the palladium catalyst is crucial for achieving high efficiency and selectivity in these transformations. mdpi.com

Table 2: Palladium-Catalyzed Reactions for Indan Core Synthesis

Reaction Type Substrate Catalyst System Key Transformation Reference
Intramolecular Heck N-allyl-2-haloaniline Pd(II)-PEG Cyclization to form 3-methyl indoles (related N-heterocycles) nih.gov
Cacchi Reaction N-sulfonyl-2-alkynyl anilide Palladium catalyst Cyclization with aryl boronic acids to form 2,3-disubstituted indoles mdpi.com

This interactive table highlights different palladium-catalyzed strategies applicable to the formation of indan and related heterocyclic cores.

Friedel-Crafts Acylation Strategies for Indanone Formation

The intramolecular Friedel-Crafts acylation is one of the most classic and widely used methods for constructing the indanone core, which is a direct precursor to indans. sigmaaldrich.com This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The reaction is promoted by a Lewis acid, such as AlCl₃, or a strong Brønsted acid (superacid), like polyphosphoric acid (PPA) or triflic acid. nih.govnih.gov

The process begins with the formation of a highly electrophilic acylium ion from the acyl chloride (or directly from the carboxylic acid in the presence of a superacid). This electrophile then attacks the aromatic ring in an intramolecular electrophilic aromatic substitution to form the five-membered ketone ring, yielding an indanone. sigmaaldrich.com The specific substitution pattern on the aromatic ring, such as the presence of methyl groups in the precursor to this compound, directs the position of the cyclization. The resulting indanone can then be reduced to the corresponding indan.

Recent advancements have focused on developing greener and more efficient conditions, utilizing catalysts like niobium pentachloride (NbCl₅) or employing non-conventional energy sources like microwaves to accelerate the reaction and improve yields. nih.govresearchgate.net

Table 3: Conditions for Intramolecular Friedel-Crafts Acylation to Form Indanones

Substrate Catalyst/Reagent Conditions Product Yield (%) Reference
3-Arylpropionic acid Triflic Acid / Microwaves 130°C, 10 min 1-Indanone derivative >98 nih.gov
3-Arylpropionic acid NbCl₅ Room Temperature 1-Indanone derivative Good yields researchgate.net

This interactive table presents various catalytic systems and conditions for the synthesis of indanones via Friedel-Crafts acylation.

Installation and Derivatization of the Hydroxyl Moiety

Once the indan core is established, the next critical step is the introduction of the hydroxyl group at the desired position (C-5). This can be achieved either by direct hydroxylation of the pre-formed indan ring or by carrying the oxygen functionality through the synthesis in a protected form.

Regioselective Hydroxylation Techniques

Direct regioselective hydroxylation of an aromatic ring is a challenging but highly desirable transformation. For a 6,7-dimethylindan substrate, introducing a hydroxyl group specifically at the C-5 position requires overcoming the challenge of directing the incoming electrophile. The existing methyl groups are ortho-, para-directing, but steric hindrance from the C-6 and C-7 methyl groups might influence the outcome.

One advanced method for controlled hydroxylation is the use of dioxiranes, such as dimethyldioxirane (DMDO). DMDO is known to hydroxylate electron-rich aromatic rings, and the regioselectivity can often be controlled by the electronic and steric properties of the substituents already on the ring. researchgate.net Another approach involves biochemical methods, using enzymes like cytochrome P450 monooxygenases. These enzymes can exhibit remarkable regioselectivity and stereoselectivity in hydroxylation reactions, as demonstrated in the hydroxylation of adamantane by certain bacterial strains. nih.gov Such enzymatic systems could potentially be engineered to target the C-5 position of the dimethylindan core.

Synthetic Routes to Hydroxyindanones and Related Structures

A more common and often more reliable strategy than direct hydroxylation is to construct the indan core with the hydroxyl group already in place, or masked as a more stable functional group like a methoxy ether. For example, a synthesis could start from a 3,4-dimethylphenol derivative, which is then elaborated into a 3-arylpropionic acid precursor needed for the Friedel-Crafts reaction (see 2.1.3).

If a methoxy-substituted precursor is used, the resulting methoxyindanone can be demethylated in a subsequent step to reveal the free hydroxyl group. This demethylation is a standard transformation in organic synthesis. Reagents commonly used for cleaving aryl methyl ethers include strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BCl₃) or aluminum chloride (AlCl₃). nih.gov The choice of reagent is critical to ensure that other functional groups in the molecule remain unaffected. This "protecting group" strategy provides a robust and high-yielding route to the final hydroxyindan structure. nih.gov

Table 4: Common Chemical Compounds

Compound Name
This compound
1-Indanone
3-Arylpropionic acid
Acyl chloride
Acylium ion
Adamantane
Aluminum chloride (AlCl₃)
Boron tribromide (BCl₃)
Dimethyldioxirane (DMDO)
Grubbs' catalyst
Hydrobromic acid (HBr)
Niobium pentachloride (NbCl₅)
Palladium
Polyphosphoric acid (PPA)

Protecting Group Strategies for Phenolic Hydroxyls

In the synthesis of complex molecules like this compound, the phenolic hydroxyl group is often reactive under various conditions. To prevent unwanted side reactions, a protecting group is temporarily installed on the hydroxyl oxygen. slideshare.net This strategy allows other parts of the molecule to be modified selectively. jocpr.com The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal once its protective function is no longer needed. slideshare.netjocpr.com

Commonly used protecting groups for phenolic hydroxyls include ethers and silyl ethers. highfine.com The protection of hydroxyl groups is primarily achieved by converting them into less reactive forms, such as ethers or esters. highfine.com

Alkyl Ethers: Methyl and benzyl (Bn) ethers are frequently employed. Benzyl ethers are particularly useful as they can be introduced under basic conditions (e.g., using benzyl bromide and a base) and removed under neutral conditions through catalytic hydrogenation (e.g., H₂, Pd/C), which does not affect many other functional groups. researchgate.net

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are widely used. highfine.com They are typically installed using the corresponding silyl chloride and a base like imidazole. highfine.com Their stability is influenced by steric hindrance, and they can be selectively removed using fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) or acidic conditions. highfine.com The relative stability of common silyl ethers to acid hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS. highfine.com

The following table summarizes common protecting groups for phenolic hydroxyls and their typical cleavage conditions.

Protecting GroupAbbreviationReagents for Removal
BenzylBnH₂, Palladium on Carbon (Pd/C)
tert-ButyldimethylsilylTBDMS or TBSTetrabutylammonium fluoride (TBAF); Acetic Acid
TriisopropylsilylTIPSTetrabutylammonium fluoride (TBAF); Acidic conditions
MethylMeBoron tribromide (BBr₃)
PicoloylPicoIron(III) chloride; Copper(II) acetate (B1210297) nih.gov

Stereoselective Synthesis of this compound Derivatives

Achieving stereochemical control is a central challenge in modern organic synthesis. For indan derivatives, which are prevalent in many natural products and pharmaceuticals, the development of stereoselective methods is of paramount importance. rsc.org

Enantioselective Approaches to Indan Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is crucial as different enantiomers can have vastly different biological activities. Catalytic asymmetric methods are highly sought after for their efficiency.

One prominent strategy involves the use of chiral Brønsted acids. For example, a BINOL-derived chiral N-triflyl phosphoramide has been used to catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines. rsc.org This reaction produces 1-aminoindenes in high yields and with excellent enantioselectivities. rsc.org Another approach utilizes chiral N-heterocyclic carbene (NHC) catalysts to trigger an intramolecular Michael addition, constructing the indan skeleton with high enantiocontrol. rsc.org

The table below presents examples of catalysts used in the enantioselective synthesis of indan derivatives.

Catalyst TypeReactionProduct TypeReported Enantiomeric Excess (ee)
Chiral N-triflyl phosphoramideAsymmetric iminium ion cyclization1-AminoindenesHigh
Chiral NHC catalystIntramolecular Michael additionFused indanes99% rsc.org
Mg(OTf)₂ with chiral ligandMichael addition/cyclization cascadeBispiro[indanedione-oxindole-pyrrolidine]Not specified

Diastereoselective Control in Indan Skeleton Functionalization

When a molecule has multiple stereocenters, controlling their relative configuration is known as diastereoselective control. In the synthesis of functionalized indans, cyclization reactions are key points for establishing diastereoselectivity.

For instance, the reaction of 2-carbonyl-1-indanones with terminal alkynes can lead to fused carbocycles with good regio- and stereoselectivity. researchgate.net Similarly, cobalt-catalyzed intramolecular cyclizations of alkylated indanones have been shown to produce fused carbocyclic compounds with high diastereoselectivity. researchgate.net The stereochemical outcome of these reactions is often dictated by the catalyst system and the substrate's geometry, which favor the formation of a thermodynamically more stable diastereomer.

Novel and Efficient Synthetic Routes

One-Pot and Multicomponent Reactions for Indan Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. journalspub.com This approach offers significant advantages, including reduced reaction times, minimized purification steps, and high atom economy. journalspub.com

The synthesis of fused indeno-pyrido[2,3-d]pyrimidines has been achieved through a one-pot, three-component reaction of 1,3-indanedione, various aldehydes, and 6-aminouracil. acs.org This strategy highlights the ability of MCRs to rapidly generate molecular complexity from simple precursors. acs.org The use of environmentally benign catalysts and solvents, such as β-cyclodextrin in water, further enhances the green credentials of these methods. acs.org

The table below illustrates the efficiency of a multicomponent reaction for synthesizing indenopyridine scaffolds.

Aldehyde ComponentCatalystSolventYield
Benzaldehydeβ-cyclodextrin (20 mol%)Water90% acs.org
4-Chlorobenzaldehydeβ-cyclodextrin (20 mol%)Water94% acs.org
4-Methoxybenzaldehydeβ-cyclodextrin (20 mol%)Water92% acs.org

Transition Metal-Catalyzed C-H Functionalization for Indan Derivatives

Transition metal-catalyzed C-H functionalization has emerged as a revolutionary strategy for modifying complex molecules. rsc.orgnih.gov This approach allows for the direct conversion of ubiquitous but inert C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. acs.org

For indole and indazole derivatives, which share structural similarities with the indan core, transition metals like rhodium, ruthenium, and palladium have been extensively used to catalyze site-selective C-H functionalization. mdpi.comrsc.orgnih.gov These reactions often employ a directing group within the substrate to position the metal catalyst near a specific C-H bond, ensuring high regioselectivity. This strategy has been applied to achieve a wide range of transformations, including arylation, alkenylation, and annulation, providing a powerful toolkit for elaborating the indan skeleton. mdpi.comrsc.org

Suzuki-Miyaura Cross-Coupling Reactions in Indan Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis. researchgate.netyonedalabs.comuwindsor.ca This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide or triflate. yonedalabs.comnih.govlibretexts.org Its widespread application stems from its mild reaction conditions, tolerance to a wide variety of functional groups, and the commercial availability and environmental compatibility of the organoboron reagents. uwindsor.canih.govlmaleidykla.lt While direct synthesis of this compound via this method is not extensively documented, the Suzuki-Miyaura reaction is instrumental in the synthesis of substituted indanones and indenones, which are key precursors to the indan scaffold. nih.govresearchgate.netresearchgate.net

The general strategy for synthesizing indan derivatives using this methodology often involves a two-step sequence: a Suzuki-Miyaura cross-coupling to construct a necessary carbon skeleton, followed by an acid-catalyzed intramolecular cyclization. nih.govresearchgate.net This approach allows for the modular construction of polysubstituted indan systems by varying the coupling partners.

A typical reaction sequence begins with the coupling of an ortho-substituted aryl halide, such as a 2-bromobenzaldehyde, with a suitable organoboron reagent. The choice of reactants allows for the introduction of various substituents onto what will become the indan ring system. The catalytic system for the Suzuki-Miyaura coupling generally consists of a palladium source, such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base (e.g., potassium carbonate, cesium carbonate), and a suitable solvent system, often a mixture of an organic solvent like dioxane or ethanol with water. lmaleidykla.lt

For instance, a one-pot procedure has been reported for the synthesis of indenones and indanones that begins with a Suzuki-Miyaura cross-coupling followed by an acid-catalyzed cyclization. nih.gov This method demonstrates the efficiency of combining multiple synthetic steps to build complex molecules. Similarly, a highly efficient, ligand-free palladium-catalyzed Suzuki coupling process has been developed for preparing various 4-aryl-substituted 2-methyl-1H-indanones, achieving quantitative yields in many cases with very low catalyst loading. researchgate.net

The versatility of the Suzuki-Miyaura reaction is further highlighted by its compatibility with microwave-assisted synthesis, which can significantly reduce reaction times. lmaleidykla.lt This technique has been successfully applied to the synthesis of 5-arylated spiro[indole-2,2'-piperidin]-6'-ones from a 5-bromo-substituted precursor, showcasing the reaction's robustness. lmaleidykla.lt

Below are tables detailing representative examples of reaction conditions and yields for the synthesis of indanone precursors using Suzuki-Miyaura cross-coupling and related palladium-catalyzed methods.

Table 1: Ligand-Free Palladium-Catalyzed Suzuki Coupling for Indanone Synthesis researchgate.net

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventYield (%)
14-Bromo-2-methyl-1H-indanonePhenylboronic acidPd(OAc)₂ (0.01)K₂CO₃PEG400>99
24-Bromo-2-methyl-1H-indanone4-Methylphenylboronic acidPd(OAc)₂ (0.005)K₂CO₃PEG400>99
34-Bromo-2-methyl-1H-indanone4-Methoxyphenylboronic acidPd(OAc)₂ (0.005)K₂CO₃PEG400>99
44-Bromo-2-methyl-1H-indanone4-Chlorophenylboronic acidPd(OAc)₂ (0.01)K₂CO₃PEG40098

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of a 5-Bromo-spiroindolone lmaleidykla.lt

EntryArylboronic AcidCatalystBaseSolventTime (min)Yield (%)
1Naphthalen-2-ylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol2592
2Phenylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol4085
33-Chlorophenylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol4088
4Thiophene-3-boronic acidPd(PPh₃)₄Cs₂CO₃Ethanol4082

These examples underscore the power and adaptability of the Suzuki-Miyaura cross-coupling reaction in constructing the core structures of indan derivatives. By selecting the appropriate starting materials and reaction conditions, this methodology provides a reliable pathway to a wide range of substituted indans for further chemical exploration.

Chemical Reactivity and Mechanistic Investigations of 5 Hydroxy 6,7 Dimethylindan

Reaction Pathways of the Indan (B1671822) Core and its Substituents

The reactivity of 5-Hydroxy-6,7-dimethylindan is governed by the interplay of its constituent parts: the aromatic benzene (B151609) ring, the fused cyclopentane (B165970) ring (forming the indan core), a phenolic hydroxyl group, and two methyl substituents. The electron-donating nature of the hydroxyl and methyl groups significantly activates the aromatic ring towards electrophilic attack, while the hydroxyl group and the benzylic carbons of the cyclopentane ring offer sites for various other transformations.

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups directly attached to it: a strong activating hydroxyl (-OH) group and two weak activating methyl (-CH3) groups. libretexts.orglibretexts.org These substituents increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

The directing effect of these substituents determines the position of substitution. All three are ortho, para-directors. libretexts.org

Hydroxyl Group (-OH): As a powerful activating group, it strongly directs incoming electrophiles to the positions ortho (C4) and para (not available) to itself.

Methyl Groups (-CH3 at C6 and C7): These groups also direct ortho and para to their positions.

Fused Alkyl Ring: The cyclopentane portion of the indan system acts as an alkyl substituent, which is also weakly activating and ortho, para-directing.

The cumulative effect of these groups makes the C4 position the most electronically favorable site for electrophilic attack. It is ortho to the strongly activating hydroxyl group. Steric hindrance from the adjacent methyl group at C6 and the fused ring may play a role, but the electronic activation by the hydroxyl group is typically the dominant factor. youtube.com Substitution at the C2 position is also electronically feasible but is generally less favored.

Table 1: Directing Effects of Substituents on the Aromatic Ring

Substituent Group Position Electronic Effect Directing Influence
Hydroxyl (-OH) C5 Strongly Activating ortho, para
Methyl (-CH₃) C6 Weakly Activating ortho, para
Methyl (-CH₃) C7 Weakly Activating ortho, para
Fused Ring C3a, C7a Weakly Activating ortho, para

Common EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to proceed readily, likely yielding the 4-substituted product as the major isomer. Due to the high activation of the ring, polysubstitution can be a competing reaction, and controlling the reaction conditions to achieve monosubstitution might be necessary. libretexts.org

The phenolic hydroxyl group at the C5 position is a key functional handle for various chemical transformations, most notably etherification and esterification.

Etherification: The formation of an ether from the hydroxyl group can be accomplished through reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. For sterically hindered phenols, alternative methods such as using potassium hydroxide (B78521) in DMSO under microwave irradiation have been shown to be effective. researchgate.net Copper-catalyzed O-arylation methods can be employed to form diaryl ethers. acs.org For instance, reacting this compound with methyl iodide in the presence of potassium carbonate would yield 5-Methoxy-6,7-dimethylindan. prepchem.com

Esterification: Esters can be formed via the Fischer esterification method, which involves reacting the phenol with a carboxylic acid under acidic catalysis. khanacademy.org This reaction is an equilibrium process, and the removal of water is typically required to drive it to completion. Alternatively, the phenol can be acylated using more reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base (e.g., pyridine), a process that is generally more efficient and not reversible. libretexts.org Intramolecular esterification is also possible if a carboxylic acid functionality is present elsewhere in the molecule, leading to the formation of cyclic esters known as lactones. nagwa.com

Table 2: Expected Products from Hydroxyl Group Reactions

Reaction Type Reagents Expected Product
Etherification CH₃I, K₂CO₃ 5-Methoxy-6,7-dimethylindan
Esterification Acetic Anhydride, Pyridine 5-Acetoxy-6,7-dimethylindan

While this compound itself lacks a carbonyl group, its derivatives, particularly hydroxy-dimethyl-indanones, are key substrates for aldol-type condensation reactions. truman.eduresearchgate.net An indanone is a bicyclic ketone, and if a carbonyl group were present at the C1 position of the indan core (forming a 5-Hydroxy-6,7-dimethyl-1-indanone), it could undergo base-catalyzed aldol (B89426) condensation. wikipedia.orgsigmaaldrich.com

The mechanism involves the deprotonation of an α-hydrogen (at the C2 position) by a base (e.g., NaOH) to form a nucleophilic enolate. truman.eduwikipedia.org This enolate can then attack the electrophilic carbonyl carbon of another molecule, typically an aldehyde that lacks α-hydrogens (to prevent self-condensation), in what is known as a Claisen-Schmidt condensation. truman.edu The initial product is a β-hydroxy ketone, which often readily dehydrates upon heating to yield a more stable α,β-unsaturated ketone, the final aldol condensation product. wikipedia.org Such reactions are pivotal for forming new carbon-carbon bonds. sigmaaldrich.com

The structure of this compound presents several sites susceptible to both oxidation and reduction.

Oxidative Transformations: Phenols are readily oxidized. libretexts.org The hydroxyl group of this compound can be oxidized to a quinone derivative using various oxidizing agents like chromic acid or Fremy's salt. libretexts.orglibretexts.org The oxidation of substituted phenols can proceed via a hydrogen atom transfer (HAT) mechanism, often mediated by metal complexes. acs.org The benzylic carbons of the indan core (C1 and C3) are also prone to oxidation, potentially leading to the formation of an indanone or other oxygenated products. Under more vigorous conditions, the methyl groups could be oxidized to carboxylic acids.

Reductive Transformations: The aromatic ring can be reduced under specific conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the aromatic ring to a 1,4-cyclohexadiene. masterorganicchemistry.compharmaguideline.comwikipedia.org The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents; electron-donating groups like hydroxyl and alkyl groups direct the pattern of reduction. nrochemistry.commasterorganicchemistry.com Catalytic hydrogenation with transition metal catalysts (e.g., Pt, Pd, Ru) under high pressure can lead to the complete saturation of the aromatic ring to form the corresponding dimethyl-hydroxy-octahydroindene. However, selective hydrodeoxygenation of the phenolic C-OH bond to a C-H bond while retaining the aromatic ring is also possible using specific catalytic systems, such as ruthenium nanoparticles on a titanium(IV) oxide support. thieme-connect.de

Table 3: Summary of Potential Redox Reactions

Reaction Type Reagents Potential Product(s)
Phenol Oxidation CrO₃, H⁺ 6,7-Dimethylindan-4,5-dione
Benzylic Oxidation KMnO₄, heat 5-Hydroxy-6,7-dimethyl-1-indanone
Birch Reduction Na, NH₃ (l), EtOH 5-Hydroxy-6,7-dimethyl-2,5-dihydroindane
Catalytic Hydrogenation H₂, PtO₂, high pressure 5-Hydroxy-6,7-dimethyloctahydroindene
Hydrodeoxygenation H₂, Ru/TiO₂ catalyst 5,6-Dimethylindan

Structural Elucidation and Spectroscopic Characterization of 5 Hydroxy 6,7 Dimethylindan Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the different types of protons and carbons in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given nucleus.

For 5-Hydroxy-6,7-dimethylindan, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the aliphatic protons of the five-membered ring, the methyl group protons, and the hydroxyl proton. The aromatic region would feature a single singlet for the proton at the C4 position. The aliphatic portion of the indan (B1671822) structure gives rise to two triplets for the benzylic protons (C1 and C3) and a multiplet for the C2 protons. The two methyl groups on the aromatic ring will appear as sharp singlets.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm), with the carbon attached to the hydroxyl group (C5) being significantly affected. The aliphatic and methyl carbons appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts are based on established substituent effects and data from analogous structures. Actual experimental values may vary.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H1/H3~2.8 (triplet)~32
H2~2.0 (multiplet)~33
H4~6.7 (singlet)~115
6-CH₃~2.2 (singlet)~15
7-CH₃~2.1 (singlet)~12
5-OHVariable (broad singlet)-
C1/C3-~32
C2-~33
C3a-~142
C4-~115
C5-~150
C6-~125
C7-~130
C7a-~140

While 1D NMR identifies the basic components, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a clear correlation between the protons at C1 and C2, and between the protons at C2 and C3, confirming the integrity of the cyclopentane (B165970) ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to reveal entire spin systems. It would show correlations among all protons within the C1-C2-C3 aliphatic spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is used to definitively assign the chemical shifts of protonated carbons by linking the ¹H and ¹³C data. For instance, the aromatic proton signal at ~6.7 ppm would correlate with the carbon signal at ~115 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative experiments, showing correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The protons of the 6-CH₃ group correlating to C5, C6, and C7.

The aromatic H4 proton correlating to C3a, C5, and C6.

The benzylic H1 protons correlating to C2, C7a, and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding arrangement. NOESY is vital for determining stereochemistry and conformation. It could reveal spatial proximity between the aromatic H4 proton and the 6-CH₃ group, confirming their adjacent placement on the ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide clues about its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry measures molecular masses with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For this compound (C₁₁H₁₄O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Expected HRMS Data for this compound

Molecular Formula Calculated Exact Mass [M+H]⁺ Calculated Exact Mass [M]⁺˙
C₁₁H₁₄O163.11174162.10394

The method of ionization can significantly influence the resulting mass spectrum.

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. The resulting pattern is like a molecular fingerprint and is highly reproducible. For this compound, a common fragmentation pathway would be the loss of a methyl group (M-15) to form a stable benzylic carbocation. Another likely fragmentation is the loss of a C₂H₅ radical via cleavage of the five-membered ring, a characteristic fragmentation of indan structures.

Chemical Ionization (CI): A softer ionization method that results in less fragmentation and typically shows a strong protonated molecular ion peak [M+H]⁺.

Electrospray Ionization (ESI) and MALDI (Matrix-Assisted Laser Desorption/Ionization): These are soft ionization techniques ideal for analyzing larger or more polar molecules, often producing prominent molecular ions with minimal fragmentation. ESI would be particularly useful for confirming the molecular weight of derivatives.

Predicted Key Fragments in EI-MS of this compound

m/z Value Proposed Fragment Significance
162[C₁₁H₁₄O]⁺˙Molecular Ion (M⁺˙)
147[C₁₀H₁₁O]⁺Loss of a methyl radical (•CH₃)
133[C₉H₉O]⁺Loss of an ethyl radical (•C₂H₅) from the indan ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for the rapid identification of functional groups present in a molecule. libretexts.orgmasterorganicchemistry.com

The IR spectrum of this compound would be characterized by several key absorption bands:

A broad, strong absorption in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding. libretexts.orglibretexts.org

Absorptions just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of aromatic C-H stretching. vscht.cz

Strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) correspond to the aliphatic C-H stretching of the methyl and methylene (B1212753) groups in the indan structure. vscht.cz

One or more bands in the 1600-1450 cm⁻¹ region are due to C=C stretching vibrations within the aromatic ring. vscht.cz

A distinct C-O stretching vibration for the phenol (B47542) will likely appear in the 1260-1200 cm⁻¹ region. vscht.cz

Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Phenol)3600 - 3200Strong, Broad
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2960 - 2850Strong
Aromatic C=C Stretch1600 - 1450Medium, often multiple bands
C-O Stretch (Phenol)1260 - 1200Strong
C-H Out-of-Plane Bend900 - 800Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region of the electromagnetic spectrum. The absorption of UV-Vis radiation by this compound derivatives is primarily governed by the electronic transitions within the substituted benzene (B151609) ring of the indan skeleton. The hydroxyl (-OH) and methyl (-CH₃) groups attached to the aromatic ring act as auxochromes, substituents that can influence the wavelength and intensity of the absorption maxima (λmax).

The phenolic hydroxyl group, in particular, can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands of the benzene ring. The exact position of λmax is sensitive to the solvent polarity and pH. In neutral or acidic solutions, the hydroxyl group is protonated, while in basic solutions, it can be deprotonated to form a phenoxide ion. This deprotonation increases the electron-donating ability of the oxygen atom, leading to a more pronounced bathochromic shift.

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, allowing for the unambiguous determination of the absolute structure and conformational analysis of molecules. While a crystal structure for this compound was not found in the surveyed literature, the crystallographic data of the closely related compound, 5-Hydroxyindan-1-one, offers valuable insights into the structural characteristics of the 5-hydroxyindan framework. nih.gov

The crystal structure of 5-Hydroxyindan-1-one reveals a planar conformation of the molecule, with the exception of some hydrogen atoms of the CH₂ groups. nih.gov In the crystal lattice, molecules are interconnected by strong intermolecular O—H···O hydrogen bonds, forming infinite one-dimensional chains. nih.gov This hydrogen bonding is a key feature that dictates the supramolecular assembly of these molecules in the solid state.

For this compound, it is expected that the indan ring system would also adopt a relatively planar conformation. The presence of the two methyl groups at positions 6 and 7 would introduce some steric bulk, which could influence the crystal packing. Similar to 5-Hydroxyindan-1-one, the hydroxyl group at the 5-position would be expected to participate in hydrogen bonding, a critical factor in the formation of a stable crystal lattice. A detailed X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, offering a definitive confirmation of its molecular geometry and insight into its solid-state packing and intermolecular interactions.

Table 1: Crystallographic Data for 5-Hydroxyindan-1-one nih.gov

Parameter Value
Chemical Formula C₉H₈O₂
Molecular Weight 148.15
Crystal System Orthorhombic
Space Group Pnma
a (Å) 13.9126 (7)
b (Å) 6.7332 (4)
c (Å) 7.5368 (3)
V (ų) 706.02 (6)

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of organic compounds like this compound and its derivatives. The choice of a specific chromatographic method depends on the properties of the compound and the desired scale of separation.

Thin Layer Chromatography (TLC) and Preparative TLC

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. For this compound, silica (B1680970) gel 60 F₂₅₄ plates would likely serve as a suitable stationary phase, with the separation being based on the principle of adsorption chromatography. The polarity of the mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), would be optimized to achieve good separation of the target compound from any impurities or starting materials.

Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm) if the compound has sufficient UV absorbance. If not, various staining reagents can be employed. For a phenolic compound like this compound, reagents such as a solution of potassium permanganate (B83412) or a vanillin-sulfuric acid spray could be effective for visualization. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and can be used for identification purposes.

Preparative TLC (pTLC) utilizes thicker layers of stationary phase to allow for the separation and isolation of larger quantities of material (typically in the milligram range) for further spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds with high resolution and sensitivity. For the analysis of this compound, a reversed-phase HPLC method would be the most common approach. In this mode, a non-polar stationary phase, such as a C18-bonded silica gel column, is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is influenced by the composition of the mobile phase; increasing the proportion of the organic modifier generally leads to a decrease in retention time. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and reproducibility, especially for phenolic compounds.

Detection in HPLC is commonly achieved using a UV-Vis detector. The wavelength of detection would be set at or near the λmax of the compound to ensure maximum sensitivity. If the native UV absorbance of this compound is low, pre-column or post-column derivatization can be employed to introduce a chromophore that absorbs strongly in the UV-Vis region, thereby enhancing detection.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and selective analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For GC analysis, compounds must be volatile and thermally stable. Due to the presence of the polar hydroxyl group, this compound may require derivatization prior to GC analysis to increase its volatility and improve its chromatographic behavior. A common derivatization method for hydroxyl groups is silylation, which involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile trimethylsilyl (B98337) (TMS) ether.

Computational Chemistry and Molecular Modeling of 5 Hydroxy 6,7 Dimethylindan

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules with high accuracy. These methods are instrumental in understanding the intrinsic features of 5-Hydroxy-6,7-dimethylindan.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.netkbhgroup.in For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. researchgate.netkbhgroup.in

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

Parameter Predicted Value
C-C (aromatic) bond length ~1.39 - 1.41 Å
C-C (aliphatic) bond length ~1.52 - 1.55 Å
C-O bond length ~1.36 Å
O-H bond length ~0.96 Å
C-C-C (aromatic) bond angle ~119° - 121°
C-C-C (aliphatic) bond angle ~103° - 105°
C-O-H bond angle ~109°

Note: These are representative values based on general findings for substituted indan (B1671822) and phenol (B47542) derivatives and would require specific calculations for precise determination.

Molecular Orbital Theory (HOMO-LUMO Analysis)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netdergipark.org.tr A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -5.8
LUMO -0.5
HOMO-LUMO Gap 5.3

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Calculation of Quantum Chemical Parameters (e.g., Mulliken Atomic Charges)

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges. Mulliken population analysis is a method used to estimate the partial atomic charges by partitioning the total electron population among the atoms. wikipedia.orgsemanticscholar.org These charges are valuable for understanding the electrostatic potential of the molecule and identifying sites susceptible to electrophilic or nucleophilic attack. niscpr.res.inresearchgate.net

In this compound, the oxygen atom of the hydroxyl group is expected to carry a significant negative charge due to its high electronegativity. The hydrogen of the hydroxyl group will have a partial positive charge. The carbon atoms of the aromatic ring will also exhibit varying charges based on the influence of the substituents.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound

Atom Predicted Mulliken Charge (a.u.)
O (hydroxyl) -0.65
H (hydroxyl) +0.45
C5 (attached to OH) +0.20
C6 (attached to CH3) -0.15
C7 (attached to CH3) -0.15

Note: These are representative values and can vary with the computational method and basis set.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ajchem-a.comnih.govnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of a system. eurasianjournals.com

For this compound, MD simulations can be performed in a solvent, such as water, to study its conformational flexibility. This is particularly important for the five-membered ring, which can adopt different puckered conformations. nih.gov The simulations can reveal the preferred conformations and the energy barriers between them. Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group of this compound and surrounding solvent molecules or other solute molecules. mdpi.comchemrxiv.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgmdpi.com It is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. thesciencein.orgafricanjournalofbiomedicalresearch.com

Ligand-Target Interaction Prediction at the Molecular Level

In a molecular docking study, the 3D structure of this compound would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity and identify the most favorable binding poses. This allows for the prediction of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

For instance, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the dimethylindan core provides a scaffold for hydrophobic interactions. The results of molecular docking studies can provide valuable hypotheses about the potential biological activity of this compound and guide the design of new derivatives with improved binding affinity.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

Parameter Predicted Value/Interaction
Binding Affinity (kcal/mol) -7.5
Hydrogen Bonds O-H group with Aspartic Acid residue
Hydrophobic Interactions Dimethylindan core with Leucine and Valine residues

Note: These results are purely illustrative and would depend on the specific protein target used in the docking simulation.

Binding Affinity Estimation and Interaction Hotspots

In the realm of computational drug discovery, the estimation of binding affinity and the identification of interaction hotspots are pivotal for understanding how a ligand, such as this compound, interacts with a biological target. mdpi.comnih.gov Binding affinity refers to the strength of the interaction between a single biomolecule and its ligand, and it is a key determinant of a drug's potency. acs.orgsciepub.comnih.gov Interaction hotspots are specific regions within the binding site that contribute disproportionately to the binding free energy. nih.govnih.govoup.comcore.ac.uk

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. bonvinlab.orgyoutube.comchemcopilot.comlibretexts.org For this compound, this process would involve preparing a 3D model of the compound and docking it into the active site of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, calculating a scoring function to estimate the binding affinity. Lower values for binding affinity generally indicate a stronger interaction. chemcopilot.com

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the protein-ligand complex. mdpi.com These simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes and the stability of interactions. By analyzing the trajectory of an MD simulation, researchers can identify key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with this compound. These key residues constitute the interaction hotspots.

Illustrative Example of Docking Results for this compound with a Hypothetical Target Protein

ParameterValue
Binding Affinity (kcal/mol)-8.2
Interacting Residues (Hotspots)Tyr123, Phe256, Val301
Hydrogen Bond InteractionsTyr123 (hydroxyl group)
Hydrophobic InteractionsPhe256, Val301 (indan scaffold)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciencepublishinggroup.comnih.govmdpi.comresearchgate.netjocpr.com The fundamental principle is that the structural and physicochemical properties of a molecule determine its biological effects. nih.govresearchgate.net For a series of indan derivatives including this compound, a QSAR model could be developed to predict their activity against a specific biological target.

The development of a predictive QSAR model involves several key steps. mdpi.com First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. ijsmr.ininsilico.euproquest.comunibo.it The predictive power of the model is then validated using an external set of compounds that were not used in the model development. proquest.comunibo.it

For phenolic compounds like this compound, descriptors related to hydrophobicity, electronic properties, and steric effects are often important in determining their biological activity. ijsmr.innih.gov

Hypothetical QSAR Model for a Series of Indan Derivatives

DescriptorCoefficientDescription
logP0.45Logarithm of the octanol-water partition coefficient (hydrophobicity)
LUMO-0.21Energy of the Lowest Unoccupied Molecular Orbital (electronic property)
MR0.12Molar Refractivity (steric property)

Cheminformatics Approaches for Structural Characterization and Virtual Screening

Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. acs.orgneovarsity.orgresearchgate.net In the context of this compound, cheminformatics approaches are crucial for its structural characterization and for its use in virtual screening campaigns. acs.org

Structural characterization involves the calculation of a wide range of molecular descriptors that encode the unique features of this compound. These descriptors can range from simple properties like molecular formula and weight to more complex 2D and 3D representations of its topology and shape. These digital representations of the molecule are essential for computational analysis and for comparing it to other compounds in large chemical databases.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.orgnih.govmedchemexpress.comresearchgate.netnih.gov There are two main approaches to virtual screening: ligand-based and structure-based. neovarsity.orgmedchemexpress.com In a ligand-based virtual screen, if this compound were a known active compound, its structural features would be used as a template to search for other molecules with similar properties. neovarsity.org In a structure-based virtual screen, the 3D structure of the target protein is used to dock a library of compounds, and their predicted binding affinities are used to rank them. medchemexpress.comcomputabio.com Cheminformatics tools are essential for managing these large libraries of compounds and for filtering them based on various criteria to increase the efficiency of the screening process. researchgate.net

Illustrative Virtual Screening Workflow Incorporating this compound

StepDescription
1. Library Preparation A large database of chemical compounds is curated and prepared for screening.
2. Ligand-Based Filtering If this compound is a known active, compounds with similar 2D fingerprints are selected.
3. Structure-Based Docking The filtered compounds are docked into the binding site of the target protein.
4. Scoring and Ranking Compounds are ranked based on their predicted binding affinity and other scoring functions.
5. Hit Selection The top-ranked compounds are selected for further experimental testing.

Biological Interactions and Biochemical Target Engagement of 5 Hydroxy 6,7 Dimethylindan Derivatives

In Vitro Biochemical Target Identification and Validation

The initial stages of understanding the biological activity of 5-Hydroxy-6,7-dimethylindan derivatives involve the identification and validation of their molecular targets. This is primarily achieved through in vitro assays that assess their ability to modulate the function of specific enzymes and bind to various receptors.

While direct enzymatic inhibition studies on this compound are not extensively documented in the reviewed literature, the broader class of indanone derivatives has shown significant potential as enzyme modulators. For instance, the indanone scaffold is a key component of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. This suggests that derivatives of this compound could also be investigated for their AChE inhibitory activity.

Furthermore, various indanone derivatives have been explored as inhibitors of other enzymes, such as monoamine oxidases (MAO-A and MAO-B), which are targets for the treatment of neurodegenerative diseases and depression. The substitution pattern on the indan (B1671822) ring plays a crucial role in determining the potency and selectivity of enzyme inhibition. For example, studies on arylidene indanones have shown that modifications to the benzylidene moiety can significantly impact their inhibitory activity against MAO-A and MAO-B.

Future research could focus on synthesizing a library of this compound derivatives and screening them against a panel of enzymes to identify potential targets. Mechanistic studies, including enzyme kinetics and structural biology approaches, would then be necessary to elucidate the precise mechanisms of inhibition.

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. The this compound scaffold possesses structural features that could facilitate binding to various receptor types. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the dimethyl groups can engage in hydrophobic interactions within a receptor's binding pocket.

Research on related indan-containing compounds has revealed their potential to bind to a range of receptors. For example, certain synthetic indole cannabinoids featuring a 2′,2′-dimethylindan-5′-oyl group have demonstrated high affinity for human CB2 receptors at nanomolar concentrations, along with good selectivity over CB1 receptors nih.gov. This highlights the potential for indan derivatives to interact with G-protein coupled receptors (GPCRs).

To determine the receptor binding profile of this compound derivatives, comprehensive screening against a panel of receptors, such as those for neurotransmitters, hormones, and chemokines, would be required. Radioligand binding assays and other biophysical techniques can provide quantitative data on binding affinities (Kᵢ or Kₔ values) and selectivity.

Compound ClassTarget ReceptorKey Findings
Indole Cannabinoids with Dimethylindan MoietyCannabinoid Receptor 2 (CB2)High affinity (nanomolar) and good selectivity over CB1 receptors. nih.gov
5- and 7-Hydroxycoumarin Derivatives with Piperazine Moiety5-HT1A Serotonin ReceptorSome derivatives show nanomolar or even subnanomolar affinities. nih.gov

Cellular Pathway Perturbations in In Vitro Systems

Beyond direct target engagement, it is crucial to understand how this compound derivatives affect intracellular signaling pathways and cellular processes. In vitro cell-based assays provide a valuable tool for these investigations.

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) are two key transcription factors that play critical roles in inflammation and cellular stress responses. The NF-κB pathway is a prototypical pro-inflammatory signaling pathway, while the Nrf2 pathway is a major regulator of antioxidant and cytoprotective gene expression.

A study on a structurally related compound, 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18), has provided significant insights into how arylidene indanone derivatives can modulate these pathways mdpi.com. This research demonstrated that IPX-18 could effectively inhibit the phosphorylation of NF-κB in stimulated RBL-2H3 cells. By preventing the phosphorylation and subsequent nuclear translocation of NF-κB, IPX-18 can suppress the transcription of pro-inflammatory genes mdpi.com.

Concurrently, the same study showed that IPX-18 upregulated the expression of nuclear Nrf2 proteins mdpi.com. The activation of the Nrf2 pathway leads to the production of antioxidant enzymes, which can counteract oxidative stress and exert anti-inflammatory effects. The dual action of inhibiting NF-κB and activating Nrf2 signaling positions these indanone derivatives as promising candidates for the development of anti-inflammatory agents mdpi.com.

The anti-inflammatory potential of this compound derivatives can be further assessed by examining their effects on the production of inflammatory mediators, such as cytokines, in various cell lines. Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells.

The aforementioned study on IPX-18 demonstrated its potent inhibitory effects on the release of several pro-inflammatory cytokines in both human whole blood (HWB) and peripheral blood mononuclear cells (PBMCs) mdpi.com. The compound was shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-2 (IL-2), and interleukin-8 (IL-8) with IC₅₀ values in the nanomolar range mdpi.com.

CytokineCell SystemIPX-18 IC₅₀ (nM)
TNF-αHWB298.8
PBMCs96.29
IFN-γHWB217.6
PBMCs103.7
IL-2HWB416.0
PBMCs122.9
IL-8HWB336.6
PBMCs105.2

Data from: Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling mdpi.com

These findings strongly suggest that derivatives of this compound could possess significant anti-inflammatory properties by suppressing the production of key pro-inflammatory cytokines.

Indan Scaffold Utility in Chemical Biology

The indan scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This versatility makes the indan scaffold a valuable tool in chemical biology for the development of molecular probes and potential therapeutic agents.

The utility of the indan scaffold stems from its rigid bicyclic structure, which can be readily functionalized at various positions to create a library of diverse compounds. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological activity.

In chemical biology, indan-based scaffolds can be used to:

Develop selective inhibitors: By modifying the substituents on the indan ring, it is possible to design compounds that selectively inhibit a particular enzyme or block a specific receptor, allowing for the dissection of complex biological pathways.

Create fluorescent probes: The indan moiety can be incorporated into larger molecules containing fluorophores to create probes for imaging and tracking biological processes in living cells.

Design affinity-based probes: The indan scaffold can be functionalized with reactive groups or tags (e.g., biotin) to create probes for identifying and isolating protein targets from complex biological mixtures.

The successful development of indan-based drugs like donepezil for Alzheimer's disease underscores the therapeutic potential of this scaffold. The continued exploration of novel indan derivatives, such as those based on the this compound core, holds promise for the discovery of new chemical tools and therapeutic leads for a wide range of diseases.

Development as Small Molecule Chemical Probes

Small molecule chemical probes are essential tools for dissecting complex biological processes and validating novel drug targets. The indan scaffold has been utilized in the development of such probes. For instance, derivatives of the closely related indanone structure have been synthesized and evaluated as inhibitors for various enzymes, demonstrating the potential of the indan core to be tailored for specific biological targets. pensoft.net

The development of potent and selective inhibitors for enzymes like human carboxylesterase 2A (hCES2A) highlights the utility of the indan scaffold in creating chemical probes. nih.gov Researchers have designed and synthesized indanone-chalcone hybrids that exhibit strong to moderate inhibitory activity against hCES2A. nih.gov One such N-alkylated 1-indanone-chalcone hybrid, B7 , demonstrated potent and specific inhibition of hCES2A with a Kᵢ value of 0.068 μM. nih.gov This specificity is crucial for a chemical probe, as it minimizes off-target effects.

Table 1: Indanone-Chalcone Hybrids as hCES2A Inhibitors

Compound Description Inhibition Potency (Kᵢ) Selectivity

| B7 | N-alkylated 1-indanone-chalcone hybrid | 0.068 μM | High for hCES2A over other human esterases |

Furthermore, indane and naphthalene derivatives have been discovered as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a key enzyme in tumorigenesis. nih.gov A series of compounds were designed through scaffold-hopping from a known USP7 inhibitor, with several exhibiting significant in vitro inhibition of USP7 and cancer cell proliferation. nih.gov The high selectivity of the most potent compounds for USP7 over other deubiquitinases underscores the potential of the indan scaffold in developing targeted chemical probes for cancer research. nih.gov

Exploration of Novel Bioactive Scaffolds from Natural Products

Natural products have historically been a rich source of inspiration for the development of new drugs. The indan scaffold is present in various natural products and their derivatives, which exhibit a wide range of biological activities. researchgate.netresearchgate.net Indanones, for example, are found in natural products with cytotoxic and antiplasmodial properties. researchgate.net The indane framework is also a core structure in several secondary metabolites, including polyketides, terpenes, and alkaloids. researchgate.net This natural precedent validates the indan scaffold as a promising starting point for the design of novel bioactive molecules.

The exploration of natural product-inspired scaffolds often involves the synthesis of derivatives to improve potency and selectivity. For example, the structural motifs found in natural products can be used to design new compounds with desired pharmacological properties. The versatility of the indan-1,3-dione scaffold, a derivative of indan, has been demonstrated in its use as a building block for a wide array of applications, including the synthesis of biologically active molecules. mdpi.com

While specific natural products containing the this compound structure were not identified in the reviewed literature, the general prevalence of the indan and indanone motifs in bioactive natural compounds suggests that this particular substitution pattern could be a valuable target for synthesis and biological evaluation. researchgate.netresearchgate.net The inherent bioactivity associated with the indan core makes it a compelling scaffold for the development of new therapeutic agents.

Hybridization Strategies for Synergistic Bioactivity

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to achieve improved affinity, efficacy, and selectivity, or to create dual-acting compounds. nih.govmdpi.com This approach can lead to synergistic bioactivity, where the hybrid molecule exhibits enhanced effects compared to the individual components. nih.gov The indan scaffold has been successfully incorporated into hybrid molecules with diverse biological activities.

A notable example is the synthesis of aryl pyrazole-indanone hybrids. These compounds were evaluated for their anticancer and antimicrobial properties. researchgate.net Several of these hybrids displayed moderate anticancer potential against the MCF-7 breast cancer cell line and potent activity against Staphylococcus aureus. researchgate.net

Table 2: Bioactivity of Aryl Pyrazole-Indanone Hybrids

Compound Target/Activity Potency (IC₅₀ or Activity Description)
6d, 6e, 6f Anticancer (MCF-7) IC₅₀ 42.6-53.9 µM
6a, 6b, 6c, 6d, 6g Antibacterial (S. aureus) Potent activity

| 6c, 6b | Antibacterial (E. coli) | Moderate activity |

Similarly, indanone-chalcone hybrids have been designed and synthesized as potent and selective inhibitors of human carboxylesterase 2A (hCES2A). nih.gov The combination of the indanone and chalcone pharmacophores resulted in compounds with significant inhibitory activity, demonstrating a successful hybridization strategy. nih.gov The development of such hybrid molecules highlights the potential for creating novel therapeutic agents with improved pharmacological profiles. nih.govnih.gov The incorporation of the this compound moiety into such hybrid structures could lead to new compounds with unique and potentially synergistic biological effects.

Structure Activity Relationship Sar Studies on 5 Hydroxy 6,7 Dimethylindan Scaffolds

Systematic Derivatization and Analog Synthesis for SAR Probing

A systematic approach to derivatization is fundamental to understanding the SAR of the 5-Hydroxy-6,7-dimethylindan core. This involves the synthesis of a library of analogs where specific positions on the indan (B1671822) ring system and the hydroxyl group are methodically altered.

Key synthetic strategies would likely involve:

Modification of the Hydroxyl Group: The phenolic hydroxyl group at the 5-position is a prime target for modification. Derivatization to form ethers, esters, and other functional groups can probe the importance of this group as a hydrogen bond donor or acceptor.

Substitution on the Aromatic Ring: While the core structure specifies methyl groups at positions 6 and 7, the synthesis of analogs with alternative substituents at these positions, or the introduction of substituents at the 4-position, would provide insights into the steric and electronic requirements for activity.

Enantioselective Synthesis: The this compound structure may possess chiral centers, particularly if substituents are introduced on the cyclopentane (B165970) ring. The synthesis of individual enantiomers is crucial to investigate any stereochemical preferences for biological activity.

The following table outlines potential derivatization strategies for SAR studies of the this compound scaffold.

Modification Site Proposed Derivatization Rationale for Probing SAR
5-Hydroxy Group Etherification (e.g., -OCH₃, -OCH₂Ph)To investigate the role of hydrogen bond donation and steric bulk at this position.
Esterification (e.g., -OCOCH₃, -OCOPh)To explore the impact of a hydrogen bond acceptor and potential prodrug strategies.
Aromatic Ring (Positions 4, 6, 7) Substitution with halogens (F, Cl, Br)To probe the influence of electronic effects (electron-withdrawing) and lipophilicity.
Substitution with alkyl groups (ethyl, propyl)To assess the impact of steric bulk and lipophilicity.
Substitution with electron-donating groups (-OCH₃)To evaluate the effect of altered electron density on the aromatic ring.
Cyclopentane Ring Introduction of alkyl or polar substituentsTo determine how changes in conformation and polarity of the non-aromatic portion affect activity.

Influence of Substitution Patterns on Biochemical Activity

The nature and position of substituents on the this compound scaffold are expected to have a profound impact on its biochemical activity.

The electronic properties of substituents on the aromatic ring can significantly influence the molecule's interaction with its biological target. Electron-donating groups (EDGs) like methoxy or additional alkyl groups would increase the electron density of the aromatic ring, potentially enhancing pi-pi stacking interactions with aromatic residues in a protein binding pocket. Conversely, electron-withdrawing groups (EWGs) such as halogens or nitro groups would decrease the electron density, which could be favorable for other types of interactions.

The position of these substituents is also critical. For instance, a bulky substituent at the 4-position, adjacent to the hydroxyl group, might sterically hinder the interaction of the hydroxyl group with the target. The existing methyl groups at positions 6 and 7 already create a specific steric and electronic environment that will influence the binding orientation of the molecule.

Modification of the 5-hydroxyl group is a key strategy in SAR studies. Converting it to a methoxy group, for example, removes its ability to act as a hydrogen bond donor, which can provide clear evidence of the importance of this interaction for biological activity. If activity is retained or enhanced, it may suggest that a hydrogen bond acceptor is preferred at this position, or that the interaction is primarily hydrophobic.

The introduction of polar functional groups, such as amides or carboxylic acids, at various positions could enhance solubility and introduce new hydrogen bonding opportunities, potentially leading to improved pharmacokinetic properties and target affinity.

Stereochemical Effects on Molecular Interactions and Biological Outcomes

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. nih.govmalariaworld.orgnih.govresearchgate.net In cases where chiral centers exist or are introduced into the this compound scaffold, it is highly probable that the biological activity will be stereoselective.

One enantiomer may exhibit significantly higher affinity for the target protein due to a more favorable three-dimensional arrangement of its functional groups within the binding site. The other enantiomer might have lower activity or even interact with a different biological target, potentially leading to off-target effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential for a comprehensive understanding of the SAR and for the development of a safe and effective therapeutic agent. Molecular modeling studies can often predict which enantiomer is likely to be more active by simulating the docking of each stereoisomer into the active site of the target protein.

Integration of Computational and Experimental SAR Data

A powerful approach to modern drug discovery involves the integration of computational modeling with experimental synthesis and biological testing. nih.govnih.govmdpi.comfrontiersin.org Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of the synthesized analogs with their biological activities.

These models can help to:

Identify the key physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that govern the activity of the this compound scaffold.

Predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and saving resources.

Provide insights into the mechanism of action at a molecular level.

Molecular docking simulations can be used to visualize the binding of different analogs to a target protein, helping to explain the observed SAR at a three-dimensional level. This integrated approach of computational and experimental methods accelerates the optimization of lead compounds and the discovery of new drug candidates.

Future Research Directions and Translational Perspectives of 5 Hydroxy 6,7 Dimethylindan Scaffolds in Chemical Biology

Design of Advanced Chemical Probes for Cellular and Biochemical Investigations

The development of chemical probes is essential for dissecting complex biological processes at the molecular level. The 5-hydroxy-6,7-dimethylindan scaffold can serve as a foundational structure for the design of a new generation of probes to investigate cellular and biochemical phenomena. Future research in this area will likely concentrate on the following:

Fluorescent Probes: By chemically linking fluorophores to the this compound core, it is possible to create fluorescent probes for live-cell imaging and other bioanalytical applications. The hydroxyl group at the 5-position offers a convenient handle for derivatization with various fluorescent dyes. The design of these probes will need to consider factors such as cell permeability, photostability, and target specificity. For instance, rhodamine-based fluorophores are widely used in the development of fluorescent probes due to their favorable photophysical properties. nih.govresearchgate.net The indanone moiety itself has been incorporated into probes for imaging β-amyloid plaques in Alzheimer's disease. researchgate.net

Photoaffinity Probes: To identify the protein targets of bioactive compounds derived from the this compound scaffold, photoaffinity probes can be engineered. These probes typically contain a photoreactive group, such as a diazirine or an aryl azide, and a reporter tag, like biotin (B1667282) or a clickable alkyne. Upon UV irradiation, the probe covalently crosslinks to its binding partner, enabling subsequent enrichment and identification by mass spectrometry.

Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of a specific enzyme or a class of enzymes. By incorporating a reactive "warhead" and a reporter tag onto the this compound scaffold, researchers can develop ABPs to profile enzyme activity in complex biological samples. The design of such probes would be guided by the known or predicted biological targets of hydroxyindan derivatives.

Probe TypeDesign PrinciplePotential ApplicationKey Feature on Scaffold
Fluorescent ProbeCovalent attachment of a fluorophore.Live-cell imaging, flow cytometry.5-hydroxyl group for derivatization.
Photoaffinity ProbeIncorporation of a photoreactive group and a reporter tag.Target identification and validation.Aromatic ring for photoreactive group attachment.
Activity-Based ProbeInclusion of a reactive "warhead" and a reporter tag.Enzyme activity profiling.Functionalization at various positions.

Exploration of Novel Functionalized Hydroxyindan Scaffolds

The biological activity of the this compound scaffold can be significantly modulated through the introduction of diverse functional groups. A systematic exploration of the chemical space around this core structure is crucial for identifying novel derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties.

Future efforts will likely involve the synthesis of libraries of compounds with modifications at various positions of the indan (B1671822) ring system. For example, the hydroxyl group can be converted to ethers or esters, the aromatic ring can be further substituted, and the five-membered ring can be functionalized. Diversity-oriented synthesis approaches can be employed to rapidly generate a wide range of structurally distinct molecules. canada.ca The indanone moiety is a common feature in many biologically active compounds, including those with anticancer, antimicrobial, and antiviral activities, highlighting the potential of this scaffold in drug discovery. researchgate.net

Key areas for functionalization include:

A-Ring Modification: Introduction of different substituents on the aromatic ring to modulate electronic properties and protein-ligand interactions.

C-5 Hydroxyl Derivatization: Conversion of the hydroxyl group into various ethers, esters, and other functional groups to alter solubility and hydrogen bonding capacity.

C-6 and C-7 Methyl Group Analogs: Replacement of the methyl groups with other alkyl or functional groups to probe steric and electronic requirements for biological activity.

Development of Innovative Methodologies for Complex Indan Derivatives

The efficient synthesis of complex molecules based on the this compound scaffold is a prerequisite for its thorough investigation in chemical biology. While classical methods for the synthesis of indanones are well-established, there is a continuous need for the development of more innovative and versatile synthetic strategies.

Future research in synthetic methodology could focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to access enantiomerically pure this compound derivatives, which is often critical for achieving selective biological activity.

Late-Stage Functionalization: Devising novel C-H activation and other late-stage functionalization reactions to directly modify the core scaffold, allowing for the rapid generation of analogs without the need for de novo synthesis.

Multicomponent Reactions: Utilizing multicomponent reactions to construct complex indan-containing molecules in a single step from simple starting materials, thereby increasing synthetic efficiency.

A comprehensive review of synthetic methods for 1-indanones highlights a variety of approaches, including Friedel-Crafts reactions and cyclizations of carboxylic acids, that can be adapted and refined for the synthesis of complex derivatives. beilstein-journals.org The development of protocols for constructing diverse functionalized spiro-indanedione-oxindole scaffolds also provides a foundation for creating more intricate molecular architectures. nih.gov

Synthetic StrategyGoalExample Reaction Type
Asymmetric SynthesisAccess to enantiomerically pure compounds.Catalytic enantioselective cyclization.
Late-Stage FunctionalizationRapid generation of analogs.C-H activation, cross-coupling reactions.
Multicomponent ReactionsIncreased synthetic efficiency.Passerini, Ugi, or Biginelli-type reactions.

Integration of Multi-Omics and High-Throughput Screening for Mechanistic Insights

To fully understand the biological effects of novel this compound derivatives, it is essential to integrate high-throughput screening (HTS) with multi-omics technologies. This integrated approach can provide a comprehensive view of the cellular pathways and molecular targets modulated by these compounds.

High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against a wide range of biological targets and cellular assays will be crucial for identifying lead compounds for further development. HTS can be used to assess activities such as enzyme inhibition, receptor binding, and cytotoxicity. The indanone scaffold has been the basis for designing compounds with various biological activities, including selective COX-2 inhibition and anticancer properties. nih.gov

Multi-Omics Approaches: For hit compounds identified through HTS, multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—can be employed to elucidate their mechanism of action. For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns induced by a compound, while proteomics can identify changes in protein abundance and post-translational modifications. This systems-level approach provides a global view of the cellular response to a given molecule.

The integration of these advanced technologies will not only accelerate the discovery of new bioactive molecules based on the this compound scaffold but also provide deep mechanistic insights into their biological functions, ultimately paving the way for their translation into novel research tools and therapeutic agents.

Q & A

Basic Research: What are the established synthetic routes for 5-Hydroxy-6,7-dimethylindan, and how can experimental parameters be optimized to improve yield?

Methodological Answer:
Synthesis of this compound typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized indan derivatives. Key parameters include:

  • Catalyst selection (e.g., Lewis acids like AlCl₃ for regioselective alkylation).
  • Temperature control (e.g., maintaining ≤80°C to avoid side reactions).
  • Solvent polarity (e.g., dichloromethane for stabilizing intermediates).
    Optimization requires iterative testing via Design of Experiments (DoE) to assess interactions between variables. Refer to analogous indan syntheses in natural product isolation studies for guidance on regioselectivity challenges .

Basic Research: Which spectroscopic techniques are most reliable for characterizing this compound, and how can data misinterpretation be minimized?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm hydroxyl and methyl group positions. Compare chemical shifts with structurally similar compounds (e.g., dimethoxyflavones or coumarins) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular ion identification.
  • IR Spectroscopy : Validate hydroxyl stretches (3200–3600 cm1^{-1}) and aromatic C-H bonds.
    Pitfall Avoidance : Always run control samples and cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research: How can computational modeling complement experimental studies to elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., hydroxylation or methylation). Compare theoretical intermediates with experimental HPLC or GC-MS data .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Validation : Ensure computational results align with kinetic isotope effect (KIE) studies or isotopic labeling experiments. Use software like Gaussian or ORCA for reproducibility .

Advanced Research: What strategies resolve contradictions in stability data for this compound under varying pH or temperature conditions?

Methodological Answer:

  • Controlled Replication : Repeat experiments under identical conditions (e.g., pH 7.4 buffer at 25°C) to isolate variables .
  • Degradation Profiling : Use HPLC-UV/MS to identify decomposition products. Compare with stability studies of analogous compounds (e.g., dimethoxyflavones) .
  • Statistical Analysis : Apply ANOVA to assess significance of observed discrepancies. Document all raw data and instrumental settings for transparency .

Literature Review: How can researchers systematically identify prior work on this compound while avoiding incomplete or biased results?

Methodological Answer:

  • Keyword Strategy : Combine IUPAC names, CAS numbers, and functional group terms (e.g., "indan derivatives + hydroxyl + methyl") in databases like SciFinder or Reaxys .
  • Citation Tracking : Use tools like Web of Science to trace seminal papers and recent citations.
  • Source Validation : Prioritize peer-reviewed journals over preprint repositories. Cross-check synthetic protocols with patents or technical reports for reproducibility .

Safety and Ethics: What protocols are critical for safe handling of this compound in laboratory settings?

Methodological Answer:

  • Hazard Assessment : Review Safety Data Sheets (SDS) for structurally similar compounds (e.g., bromochloro dimethylhydantoin) to infer toxicity and disposal guidelines .
  • PPE Requirements : Use nitrile gloves and Tychem® 6000 F suits for splash protection, as recommended for phenolic compounds .
  • Ethical Compliance : Document waste disposal methods in alignment with institutional and environmental regulations (e.g., REACH) .

Data Reproducibility: How can researchers ensure experimental reproducibility when publishing studies on this compound?

Methodological Answer:

  • Detailed Documentation : Include exact reagent grades, instrument calibration data, and environmental conditions (e.g., humidity) in supplementary materials .
  • Open Data Practices : Share raw spectra and chromatograms via repositories like Zenodo.
  • Peer Review : Invite collaborators to replicate key steps using blinded samples to detect unintentional bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.